5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole

Description

Molecular Architecture and Crystallographic Analysis

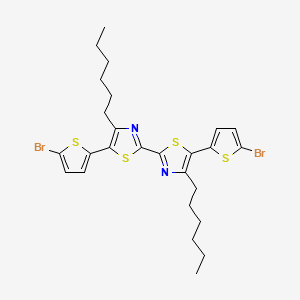

The molecular structure of 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole exhibits a complex arrangement characterized by its central 2,2'-bithiazole core with specific substitution patterns that dramatically influence its overall geometry and electronic properties. The compound possesses the molecular formula C26H30Br2N2S4 with a molecular weight of 658.6 grams per mole, indicating the presence of four sulfur atoms, two nitrogen atoms, and two bromine substituents within its structure. The Chemical Abstracts Service registry number 853722-91-5 uniquely identifies this specific arrangement of atoms and provides a standardized reference for the compound in chemical databases.

The central bithiazole unit adopts a head-to-head coupling configuration, representing one of the three possible regioisomers of bithiazole derivatives. This 2,2'-bithiazole arrangement is characterized by minimal dihedral angles between the two thiazole rings, typically less than one degree, resulting in a nearly planar geometry that facilitates optimal electronic conjugation. The planar nature of this configuration arises from the absence of sterically hindering hydrogen atoms on the nitrogen positions, unlike the corresponding positions in bithiophene systems, which typically exhibit larger dihedral angles due to repulsive carbon-hydrogen interactions.

Crystallographic analysis reveals that the bromothiophene substituents at the 5,5'-positions introduce additional complexity to the molecular geometry. These bulky substituents can influence the overall molecular conformation through steric interactions and contribute to specific intermolecular packing arrangements in the solid state. The bromine atoms serve as both electron-withdrawing groups and sites for potential intermolecular halogen bonding interactions, which can significantly affect crystal packing behavior.

Table 1: Fundamental Molecular Properties of this compound

The electronic structure of this compound is fundamentally influenced by the electron-deficient nature of the thiazole rings, which contain nitrogen atoms that withdraw electron density from the aromatic system. This electron deficiency is further enhanced by the bromothiophene substituents, creating a molecular system with significant potential for charge transport applications. Density functional theory calculations have demonstrated that thiazole-containing systems exhibit unique electronic properties compared to their thiophene analogs, with lower-lying molecular orbitals and enhanced electron affinity.

Comparative Analysis with Related Bithiazole Derivatives

The structural characteristics of this compound can be better understood through comparison with other bithiazole derivatives that have been extensively studied in the literature. The three primary regioisomers of bithiazole systems include head-to-head (2,2'), head-to-tail (2,5'), and tail-to-tail (5,5') configurations, each exhibiting distinct geometric and electronic properties. While the present compound adopts the head-to-head configuration, understanding the differences between these isomers provides crucial insights into structure-property relationships.

Head-to-head bithiazole derivatives, such as the compound under investigation, demonstrate superior planarity compared to their bithiophene analogs. The dihedral angles between thiazole rings in head-to-head configurations typically measure less than one degree, significantly smaller than the approximately twenty degrees observed in comparable bithiophene systems. This enhanced planarity arises from the unique electronic interactions between nitrogen lone pairs and antibonding orbitals in adjacent rings, creating what researchers have termed a "conformational lock" mechanism.

Comparative studies with 4,4'-bithiazole derivatives reveal important differences in electronic properties and molecular packing behavior. The 4,4'-bithiazole core, which represents a different connectivity pattern than the 2,2'-bithiazole in our target compound, exhibits altered electronic characteristics due to the changed position of nitrogen atoms within the conjugated system. Crystal structure analysis of 2,2'-diphenyl-4,4'-bithiazole has shown that this alternative connectivity leads to different solid-state packing arrangements and intermolecular interaction patterns.

Table 2: Comparative Analysis of Bithiazole Derivative Properties

The influence of bromine substitution on thiophene rings has been extensively documented in related systems. Studies of brominated thiophene derivatives demonstrate that bromine atoms significantly affect both electronic properties and crystal packing behavior through halogen bonding interactions. The presence of bromine substituents typically enhances the electron-deficient character of the aromatic system while simultaneously providing sites for specific intermolecular interactions that can direct solid-state organization.

Polymerization studies of related bithiazole monomers have revealed that the 5,5'-substitution pattern, as present in our target compound, facilitates specific polymerization pathways that can lead to regioregular polymer structures. The regio-regular head-to-head, tail-to-tail pattern observed in poly(5,5'-(4,4'-dialkyl-2,2'-bithiazole)) systems demonstrates the importance of substitution patterns in determining material properties.

Role of Hexyl Substituents in Molecular Packing

The hexyl chains attached to the 4,4'-positions of the bithiazole core play a crucial role in determining the solid-state packing behavior and solubility characteristics of this compound. These alkyl substituents, while not directly participating in the electronic conjugation of the aromatic system, exert significant influence on molecular organization through steric effects and van der Waals interactions.

The length and branching pattern of alkyl chains have been shown to dramatically affect the solid-state packing of conjugated organic molecules. Linear hexyl chains, as present in this compound, provide sufficient length to enhance solubility in organic solvents while maintaining relatively compact molecular packing compared to longer alkyl chains. The specific positioning of these chains at the 4,4'-positions of the bithiazole core places them in locations where they can effectively shield the aromatic core while allowing for optimal intermolecular interactions between the conjugated systems.

Studies of related alkylated bithiazole systems have demonstrated that the presence of hexyl substituents significantly affects the crystallographic packing motifs. The alkyl chains typically adopt extended conformations that allow for efficient space filling while minimizing steric conflicts between neighboring molecules. This extended conformation is particularly important in maintaining the planarity of the aromatic core, which is essential for optimal electronic properties.

Table 3: Influence of Alkyl Chain Length on Bithiazole Derivative Properties

The hexyl chains also contribute to the formation of layered structures in the solid state, where the aromatic cores organize into conducting layers separated by insulating alkyl regions. This type of organization is particularly beneficial for charge transport applications, as it allows for efficient charge mobility within the conjugated layers while providing structural stability through the alkyl chain interactions.

Comparative analysis with other alkyl chain lengths reveals that hexyl substituents represent an optimal compromise between solubility enhancement and maintenance of favorable solid-state packing. Shorter chains such as ethyl groups may not provide sufficient solubility for processing applications, while longer chains such as dodecyl groups can disrupt the efficient packing of the aromatic cores and reduce charge transport efficiency.

The interaction between hexyl chains and bromothiophene substituents creates additional complexity in the molecular packing behavior. The bromine atoms can participate in halogen bonding interactions that complement the van der Waals interactions between alkyl chains, potentially leading to more stable crystal structures and enhanced material properties. The combination of these different types of intermolecular interactions results in a complex three-dimensional network that determines the ultimate solid-state properties of the compound.

Propriétés

IUPAC Name |

5-(5-bromothiophen-2-yl)-2-[5-(5-bromothiophen-2-yl)-4-hexyl-1,3-thiazol-2-yl]-4-hexyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Br2N2S4/c1-3-5-7-9-11-17-23(19-13-15-21(27)31-19)33-25(29-17)26-30-18(12-10-8-6-4-2)24(34-26)20-14-16-22(28)32-20/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGQTTMNCCLOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)C3=CC=C(S3)Br)CCCCCC)C4=CC=C(S4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Br2N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694825 | |

| Record name | 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853722-91-5 | |

| Record name | 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis generally proceeds through the following key steps:

Bromination of Thiophene: The starting point involves brominating thiophene at the 5-position using N-bromosuccinimide (NBS) in an organic solvent such as N,N-dimethylformamide (DMF). This step selectively introduces bromine atoms essential for subsequent coupling reactions.

Formation of 5-bromothiophene-2-carboxylate Derivatives: In related thiophene chemistry, 5-bromothiophene-2-carboxylic acid can be esterified with alcohols such as 2-ethylhexanol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like dimethylaminopyridine (DMAP) in dichloromethane (DCM) at mild temperatures (~30 °C). This step produces esters that are useful intermediates for further functionalization via cross-coupling reactions.

Suzuki Cross-Coupling Reactions: The brominated thiophene derivatives are then subjected to palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. Typical conditions involve Pd(PPh3)4 as a catalyst, a solvent mixture of 1,4-dioxane and water (6:1 ratio), and heating to around 90 °C. This step allows for the formation of biaryl linkages, crucial for constructing the bithiazole core with the desired substituents.

Introduction of Hexyl Chains: The hexyl side chains on the bithiazole core are generally introduced through alkylation reactions or by using hexyl-substituted starting materials to ensure solubility and flexibility in the final compound.

Purification and Characterization: After synthesis, purification is typically achieved through chromatographic techniques, and the compound is characterized by spectroscopic methods such as NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Industrial Production Considerations

Scaling up the laboratory synthesis to industrial production involves optimization of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Reaction Types and Mechanistic Insights

Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, potentially modifying electronic properties.

Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups, facilitating further derivatization.

Substitution: The bromine atoms serve as reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups.

The bromothiophene units enable π-π stacking interactions, while hexyl chains contribute to solubility and processability, making the compound suitable for integration into polymer matrices and electronic devices.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS), DMF | Introduce bromine atoms at thiophene 5-position |

| 2 | Esterification | 5-bromothiophene-2-carboxylic acid, 2-ethylhexanol, DCC, DMAP, DCM, 30 °C | Form 5-bromothiophene-2-carboxylate ester |

| 3 | Suzuki Cross-Coupling | Pd(PPh3)4 catalyst, 1,4-dioxane/water (6:1), 90 °C | Couple bromothiophene with arylboronic acids to build bithiazole core |

| 4 | Alkylation/Side Chain Addition | Hexyl bromide or hexyl-substituted precursors | Introduce hexyl chains for solubility and flexibility |

| 5 | Purification | Chromatography, recrystallization | Obtain pure final compound |

Analyse Des Réactions Chimiques

Types of Reactions

5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Applications De Recherche Scientifique

5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of conjugated polymers and organic semiconductors.

Biology: It can be used in the development of biosensors and bioelectronic devices due to its conductive properties.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

Mécanisme D'action

The mechanism of action of 5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole involves its interaction with various molecular targets and pathways. The bromothiophene units can participate in π-π stacking interactions, while the hexyl chains provide solubility and flexibility. These properties enable the compound to integrate into polymer matrices and electronic devices, enhancing their performance.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Bithiazole Derivatives

Structural and Electronic Comparisons

Table 1: Key Electronic Properties of Selected Bithiazole Derivatives

†Estimated from electrochemical data. ‡Optical bandgap derived from film absorbance.

Key Observations:

Electron-Withdrawing Substituents: The bromothiophene groups in the target compound likely lower the LUMO energy compared to carbazole-based Compound 6 (-3.68 eV) , enhancing electron-accepting capabilities. This aligns with trifluoromethylphenyl-bithiazole derivatives, which exhibit LUMO levels near -3.9 eV and high electron mobility in OFETs . Carbazole substituents in Compound 6 act as electron donors, resulting in a higher HOMO (-5.84 eV) than PNBTz (-5.2 eV) .

Alkyl Chain Effects: The dihexyl chains in the target compound improve solubility, similar to dinonyl chains in PNBTz, which enable solution processing .

Optoelectronic Performance :

- Compound 6 showed a bandgap (2.63 eV) comparable to fullerene acceptors like PCBM but faced fabrication challenges in OPVs .

- The trifluoromethylphenyl-bithiazole achieved exceptional electron mobility (1.83 cm²/Vs) due to dense molecular packing , a property the target compound may replicate if crystallinity is optimized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole, and how can yield be improved?

- Methodological Answer : The synthesis involves coupling brominated thiophene precursors with a bithiazole core. A reflux approach in polar aprotic solvents (e.g., DMSO) under nitrogen is common, but yield optimization requires precise stoichiometric control of reactants (e.g., 0.004 moles of precursor in 10 ml solvent) and extended reaction times (18–24 hours). Post-synthesis purification via column chromatography or recrystallization (water-ethanol mixtures) is critical. Yield improvements (~65% to >80%) can be achieved by optimizing catalyst choice (e.g., Pd-based catalysts for cross-coupling) and reducing side reactions through inert atmosphere control .

Q. How can the structural and electronic properties of this compound be characterized for material science applications?

- Methodological Answer : Techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δH 6.94–7.78 ppm for aromatic protons, δC 115–169 ppm for heterocyclic carbons) .

- UV-Vis and Fluorescence Spectroscopy : To analyze π-conjugation and bandgap (e.g., λmax ~350–450 nm for thiophene-bithiazole systems) .

- Cyclic Voltammetry (CV) : To determine redox potentials and HOMO/LUMO levels .

Q. What solvents and conditions are optimal for handling this compound in experimental settings?

- Methodological Answer : The dihexyl chains enhance solubility in non-polar solvents (e.g., chloroform, toluene). For reactions requiring polar media, DMSO or DMF is suitable. Storage at +4°C under inert gas (argon) prevents degradation. Thermal stability up to 150°C is typical, confirmed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties of this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in sample purity, measurement techniques, or environmental conditions. Standardized protocols include:

- Cross-Validation : Using multiple techniques (e.g., CV and DFT calculations) to corroborate HOMO/LUMO values.

- Controlled Environment : Ensuring measurements are performed under inert conditions to avoid oxidation artifacts .

Q. What strategies are effective for incorporating this compound into electron-deficient polymer backbones for organic electronics?

- Methodological Answer : The bromothiophene units enable Suzuki or Stille cross-coupling for polymerization. Co-polymerization with electron-accepting monomers (e.g., benzothiadiazole) enhances charge transport. Reaction parameters (e.g., catalyst loading, temperature) must balance polymerization degree and solubility. Post-polymerization purification via Soxhlet extraction removes oligomers .

Q. How can computational modeling guide the design of derivatives with tailored optoelectronic properties?

- Methodological Answer : Density Functional Theory (DFT) simulations predict substituent effects on electronic structure. For example:

- Substituting hexyl chains with shorter alkyl groups increases crystallinity but reduces solubility.

- Introducing electron-withdrawing groups (e.g., -CN) lowers LUMO levels, enhancing n-type semiconductor behavior .

Q. What experimental controls are critical when studying degradation pathways under operational conditions (e.g., light, heat)?

- Methodological Answer : Accelerated aging tests under UV irradiation (λ = 365 nm) and thermal stress (80–100°C) should include:

- Control Samples : Unstressed samples for baseline comparison.

- Mass Spectrometry (MS) : To identify degradation byproducts (e.g., debromination or chain scission products) .

Q. How can this compound be used as a ligand in coordination chemistry, and what challenges arise in metal complex formation?

- Methodological Answer : The bithiazole moiety acts as a chelating agent for transition metals (e.g., Pd, Sn). Challenges include:

- Steric Hindrance : Dihexyl chains may impede metal-ligand binding.

- Solvent Compatibility : Polar solvents (e.g., ethanol) improve metal salt solubility but may destabilize complexes. Characterization via X-ray crystallography or EXAFS is recommended .

Q. What mechanistic insights explain regioselectivity issues in functionalization reactions (e.g., bromination vs. alkylation)?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., electron-rich thiophene positions) and steric factors. For bromination, N-bromosuccinimide (NBS) in DMF selectively targets α-positions. Alkylation requires bulky bases (e.g., LDA) to deprotonate reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.